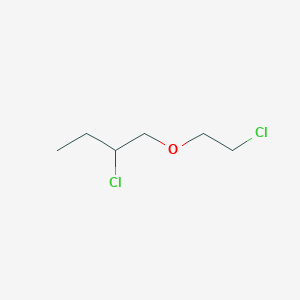

2-Chloro-1-(2-chloroethoxy)butane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-1-(2-chloroethoxy)butane is an organic compound with the molecular formula C6H12Cl2O. It is a chlorinated ether, characterized by the presence of two chlorine atoms and an ether linkage within its structure. This compound is used in various chemical processes and has applications in different fields, including pharmaceuticals and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-chloroethoxy)butane typically involves the reaction of 1-chloro-2-butene with 2-chloroethanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, helps in obtaining the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-chloroethoxy)butane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Substitution: Formation of ethers, alcohols, or amines.

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of alkanes or other reduced hydrocarbons.

Scientific Research Applications

2-Chloro-1-(2-chloroethoxy)butane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-chloroethoxy)butane involves its interaction with nucleophiles, leading to the formation of substitution products. The compound can also undergo oxidation and reduction reactions, depending on the reagents and conditions used. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile or oxidizing/reducing agent .

Comparison with Similar Compounds

Similar Compounds

1-(2-Chloroethoxy)butane: Similar in structure but lacks the second chlorine atom.

2-Chlorobutane: A simpler compound with only one chlorine atom and no ether linkage.

1-Chloro-2-butene: An unsaturated compound with a double bond and one chlorine atom.

Uniqueness

2-Chloro-1-(2-chloroethoxy)butane is unique due to the presence of two chlorine atoms and an ether linkage, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications .

Biological Activity

Introduction

2-Chloro-1-(2-chloroethoxy)butane, with the chemical formula C6H12Cl2O, is a chlorinated ether that has garnered attention in various fields of research, particularly in toxicology and environmental science. Its biological activity is of significant interest due to its potential effects on human health and the environment.

- Molecular Formula : C6H12Cl2O

- CAS Number : 13197726

- Molecular Weight : 179.07 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily linked to its reactivity as an alkylating agent. Alkylating agents can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins, potentially leading to cellular damage or apoptosis. This compound may interfere with cellular processes by modifying nucleic acids, which can result in mutagenic effects.

Acute Toxicity

Studies have shown that exposure to chlorinated compounds like this compound can lead to acute toxicity symptoms including:

- Respiratory Issues : Inhalation may cause irritation of the respiratory tract.

- Dermal Effects : Skin contact can lead to irritation or dermatitis.

- Gastrointestinal Disturbances : Ingestion may result in nausea, vomiting, and diarrhea.

Chronic Toxicity

Long-term exposure has been associated with:

- Carcinogenic Potential : Some studies suggest a link between alkylating agents and increased cancer risk due to DNA damage.

- Reproductive and Developmental Effects : Research indicates potential impacts on reproductive health and development in animal models.

Environmental Impact

The environmental persistence of this compound raises concerns regarding its accumulation in ecosystems. Its chlorinated structure suggests it may resist degradation, leading to bioaccumulation in aquatic organisms.

Case Studies

-

Case Study on Human Exposure :

A study conducted on workers in chemical manufacturing revealed elevated levels of chlorinated compounds in blood samples, correlating with reported health issues such as respiratory problems and skin irritations. This underscores the importance of monitoring exposure levels in occupational settings. -

Environmental Assessment :

An investigation into contaminated sites showed that this compound was detected in groundwater samples at levels exceeding safety thresholds, prompting remediation efforts. The study highlighted the need for stringent regulations regarding the disposal of chlorinated solvents.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 179.07 g/mol |

| Boiling Point | ~150 °C |

| Melting Point | -50 °C |

| Solubility | Soluble in organic solvents |

| Log P (Partition Coefficient) | 3.5 |

Research Findings

Recent research has focused on the synthesis and reactivity of this compound. Quantum chemical studies have elucidated its mechanism of action as an alkylating agent, providing insights into its potential mutagenic properties.

Summary of Findings

- Alkylation Mechanism : The compound reacts with nucleophiles in biological systems, leading to DNA modifications.

- Toxicological Risks : Both acute and chronic exposure poses significant health risks.

- Environmental Concerns : Its persistence raises alarms about long-term ecological impacts.

Properties

CAS No. |

89026-53-9 |

|---|---|

Molecular Formula |

C6H12Cl2O |

Molecular Weight |

171.06 g/mol |

IUPAC Name |

2-chloro-1-(2-chloroethoxy)butane |

InChI |

InChI=1S/C6H12Cl2O/c1-2-6(8)5-9-4-3-7/h6H,2-5H2,1H3 |

InChI Key |

DTOXYKAMOQYLOG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(COCCCl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.